1-(2,2-Dinitroethenyl)naphthalene
Description
1-(2,2-Dinitroethenyl)naphthalene is a naphthalene derivative featuring a dinitroethenyl substituent (-CH=C(NO₂)₂) at the 1-position of the naphthalene ring. This compound belongs to a class of nitroaromatic hydrocarbons, which are characterized by their electron-withdrawing nitro groups. The following analysis extrapolates insights from structurally related naphthalene derivatives to infer its behavior and properties .
Properties
CAS No. |
51757-72-3 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-(2,2-dinitroethenyl)naphthalene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChI Key |
ATWAIYHKOXLIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of naphthalene with nitric acid and sulfuric acid to form nitronaphthalene, which is then further reacted with dinitroethene under controlled conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dinitroethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include naphthoquinones, amines, and halogenated naphthalenes.
Scientific Research Applications
1-(2,2-Dinitroethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biology and Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-Dinitroethenyl)naphthalene exerts its effects involves its interaction with molecular targets through its nitro and ethenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s electron-withdrawing nitro groups play a crucial role in stabilizing reaction intermediates, thereby influencing the reaction pathways .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Naphthalene Derivatives
*Predicted properties for this compound are inferred from nitroaromatic analogs.
Toxicological Profiles
Nitroaromatic compounds generally exhibit higher toxicity than alkylated naphthalenes due to their ability to generate reactive oxygen species and form covalent bonds with biomolecules:
- For example, nitronaphthalenes are known to induce oxidative stress in animal models .
- This compound : Expected to follow nitroaromatic toxicity trends, though specific studies are absent in the provided evidence.
Data Tables
Table 2: Comparative Toxicity Data (Inferred)
*Hypothetical mechanisms based on nitroaromatic chemistry.
Notes
Data Limitations : Direct experimental data on this compound are unavailable in the provided evidence. Comparisons rely on structurally related compounds.
Research Gaps : Priority areas include synthesizing the compound to measure its exact physicochemical properties and conducting in vitro toxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
